molecular formula C7H14O3 B12613472 2-(2-Hydroxyethyl)pentanoic acid CAS No. 905716-52-1

2-(2-Hydroxyethyl)pentanoic acid

Cat. No.: B12613472
CAS No.: 905716-52-1
M. Wt: 146.18 g/mol
InChI Key: FHVOOVXMQQSWHV-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of pentanoic acid with ethylene oxide under acidic or basic conditions to introduce the hydroxyethyl group. Another method includes the hydrolysis of 2-(2-Hydroxyethyl)pentanoate esters, which can be prepared by esterification of pentanoic acid with 2-hydroxyethyl alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethylpentanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-(2-Hydroxyethyl)pentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-oxoethylpentanoic acid

    Reduction: 2-(2-Hydroxyethyl)pentanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(2-Hydroxyethyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug delivery applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme catalysis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethylpropanoic acid
  • 2-Hydroxyethylbutanoic acid
  • 2-Hydroxyethylhexanoic acid

Uniqueness

2-(2-Hydroxyethyl)pentanoic acid is unique due to its specific chain length and the position of the hydroxyethyl group This structural configuration imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-(2-hydroxyethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-6(4-5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVOOVXMQQSWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608409
Record name 2-(2-Hydroxyethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905716-52-1
Record name 2-(2-Hydroxyethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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